molecular formula C20H20F6N8OS B10830965 2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone

2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone

Cat. No.: B10830965
M. Wt: 534.5 g/mol
InChI Key: JENUMEXEVAAAJX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACT-660602 is a potent and selective antagonist of the chemokine receptor CXCR3, developed by Idorsia Pharmaceuticals Ltd. This compound has shown promise in the treatment of autoimmune diseases by inhibiting the migration of immune cells that cause tissue damage .

Preparation Methods

The synthesis of ACT-660602 involves several steps, starting from high-throughput screening hits and iterative optimization of a chemical series. The preparation of 2-substituted thiazole intermediates is a key step in the synthesis. Some of the reagents and conditions used include:

Chemical Reactions Analysis

ACT-660602 undergoes various chemical reactions, including:

The major products formed from these reactions include intermediates like 2-substituted thiazoles and piperazine derivatives .

Scientific Research Applications

ACT-660602 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

ACT-660602 exerts its effects by selectively antagonizing the chemokine receptor CXCR3. This receptor is a seven-transmembrane G-protein-coupled receptor involved in various pathologies, particularly autoimmune diseases. By inhibiting the activation of CXCR3 by its ligands (CXCL9, CXCL10, and CXCL11), ACT-660602 prevents the recruitment of immune cells to inflamed tissues, thereby reducing tissue damage .

Comparison with Similar Compounds

ACT-660602 is unique compared to other CXCR3 antagonists due to its high biological potency and improved metabolic stability. Similar compounds include:

ACT-660602 stands out due to its selective inhibition of CXCR3 and its effectiveness in reducing inflammation in vivo .

Properties

Molecular Formula

C20H20F6N8OS

Molecular Weight

534.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H20F6N8OS/c1-10-8-32(4-5-33(10)14(35)9-34-12(3)29-11(2)31-34)16-15(30-18(36-16)20(24,25)26)13-6-27-17(28-7-13)19(21,22)23/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m1/s1

InChI Key

JENUMEXEVAAAJX-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F

Canonical SMILES

CC1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F

Origin of Product

United States

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